(6-bromo-4-oxoquinazolin-3(4H)-yl)acetic acid
Description
(6-Bromo-4-oxoquinazolin-3(4H)-yl)acetic acid (CAS: 67305-46-8) is a quinazolinone derivative characterized by a bromine substituent at the 6-position of the quinazolin-4(3H)-one core and an acetic acid group at the 3-position. Quinazolinones are heterocyclic compounds with diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Properties
IUPAC Name |
2-(6-bromo-4-oxoquinazolin-3-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O3/c11-6-1-2-8-7(3-6)10(16)13(5-12-8)4-9(14)15/h1-3,5H,4H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYPRKLOBQRRYFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)N(C=N2)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67305-46-8 | |
| Record name | 2-(6-bromo-4-oxo-3,4-dihydroquinazolin-3-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-bromo-4-oxoquinazolin-3(4H)-yl)acetic acid typically involves the bromination of a quinazolinone precursor followed by the introduction of an acetic acid moiety. The reaction conditions may include the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination and subsequent functionalization steps, optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(6-bromo-4-oxoquinazolin-3(4H)-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the bromine or carbonyl groups.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing groups, while substitution reactions can produce a variety of functionalized quinazolinones.
Scientific Research Applications
Chemistry
In chemistry, (6-bromo-4-oxoquinazolin-3(4H)-yl)acetic acid can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
Biologically, quinazolinone derivatives have been studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. This compound may exhibit similar properties and could be investigated for its biological activity.
Medicine
In medicine, compounds related to this compound have shown promise in the development of new therapeutic agents. Research may focus on its potential as a drug candidate for various diseases.
Industry
Industrially, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of (6-bromo-4-oxoquinazolin-3(4H)-yl)acetic acid would depend on its specific biological target. Generally, quinazolinone derivatives can interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Ethyl (6-Bromo-2-methyl-4-oxoquinazolin-3(4H)-yl)acetate
- Structure: Differs by a 2-methyl group on the quinazolinone core and an ethyl ester replacing the acetic acid.
- Molecular Formula : C₁₃H₁₃BrN₂O₃; Molecular Weight : 325.16 g/mol.
- Key Properties :
- Synthetic Utility : The ethyl ester enhances lipophilicity, making it more suitable for organic synthesis intermediates. Hydrolysis can regenerate the carboxylic acid .
3-(6-Bromo-4-oxoquinazolin-3(4H)-yl)-2-methylpropanoic Acid
- Structure: Features a methyl-substituted propanoic acid chain instead of acetic acid.
- Molecular Formula : C₁₂H₁₁BrN₂O₃; Molecular Weight : 311.13 g/mol.
- Key Properties :
- Functional Impact : The extended carbon chain may alter solubility and steric interactions compared to the shorter acetic acid derivative .
2-(6-Bromo-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-ylsulfanyl)-N-(4-oxo-2-phenyl-thiazolidin-3-yl)-acetamide
- Structure : Incorporates a thioether linkage and phenyl substituents.
- Synthesis: Prepared via reaction of mercaptoacetic acid with a quinazolinone precursor in benzene under reflux .
4-((6-Bromo-4-oxoquinazolin-3(4H)-yl)acetyl)benzonitrile
- Structure : Contains a benzonitrile group attached via an acetyl linker.
- Molecular Formula : C₁₇H₁₀BrN₃O₂; Molecular Weight : 368.19 g/mol.
6-Bromo-3-amino-2-methylquinazolin-4(3H)-one
- Structure: Lacks the acetic acid moiety but includes a 3-amino and 2-methyl group.
- Synthesis: Bromination of 3-amino-2-methylquinazolin-4(3H)-one with bromine in acetic acid (yield: 55%; m.p. 196°C) .
- Functional Impact: The amino group enables further functionalization (e.g., acylation), while bromine content (31.12%) confirms halogenation efficiency .
Comparative Analysis Table
Research Findings and Implications
- Synthetic Flexibility : The acetic acid group in the parent compound allows esterification, amidation, or salt formation, enabling tailored physicochemical properties .
- Stability Considerations: Propanoic acid derivatives require stringent storage conditions, highlighting the impact of side-chain length on stability .
Biological Activity
The compound (6-bromo-4-oxoquinazolin-3(4H)-yl)acetic acid belongs to the quinazoline family, which is recognized for its diverse biological activities. This particular derivative has garnered attention due to its potential applications in medicinal chemistry, particularly as a scaffold for developing new pharmaceuticals.
- Molecular Formula : CHBrNO
- Molecular Weight : Approximately 286.09 g/mol
- Structure : The compound features a bromo substituent at the 6-position of the quinazoline ring and an acetic acid moiety, which contributes to its unique chemical behavior and biological activity.
Antimicrobial Activity
Research indicates that quinazoline derivatives, including this compound, exhibit significant antimicrobial properties. For example, studies have shown that similar compounds possess activity against various bacterial strains, suggesting a potential role in treating infections.
Anticancer Properties
The anticancer potential of this compound has been highlighted in several studies. It is believed to induce apoptosis in cancer cells by activating procaspase-3, a critical enzyme in the apoptotic pathway. This activation can lead to programmed cell death, making it a candidate for cancer therapy .
Anti-inflammatory Effects
Compounds within the quinazoline class have also been noted for their anti-inflammatory effects. The presence of the oxo group in this compound may enhance its ability to modulate inflammatory responses, which could be beneficial in treating inflammatory diseases .
Table of Related Compounds and Their Biological Activities
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-(6-Bromo-4-oxoquinazolin-3(4H)-yl)-N-(4-chloro-2-methylphenyl)acetamide | Bromo at position 6, acetamide side chain | Anticancer activity |
| 2-(6-Chloroquinazolin-4(3H)-one) | Chlorine instead of bromine | Antimicrobial properties |
| N-(2-Methylphenyl)-2-(6-bromoquinazolin-4(3H)-one) | Similar quinazoline core | Kinase inhibition |
Case Study: Activation of Procaspase-3
A pivotal study demonstrated that small molecules like this compound can effectively activate procaspase-3 in various cancer cell lines. This activation was associated with increased apoptosis rates, particularly in colorectal and lung cancer cells. The findings suggest that this compound could serve as a lead structure for developing novel anticancer agents targeting apoptosis pathways .
Synthesis and Pharmacological Applications
The synthesis of this compound can be achieved through various organic reactions involving quinazoline derivatives. Its pharmacological applications are primarily focused on its potential as an antimicrobial and anticancer agent. The ongoing research aims to optimize its efficacy and reduce potential side effects associated with its use .
Q & A
Q. What are the optimal synthetic routes for (6-bromo-4-oxoquinazolin-3(4H)-yl)acetic acid?
The compound is synthesized by refluxing 6-bromo-2-phenyl-(4H)-benzo[1,3]oxazin-4-one with amino reagents (e.g., metformin, hydrazides) in glacial acetic acid. The reaction is monitored via TLC (cyclohexane:ethyl acetate, 2:1), and the product is purified by recrystallization in ethanol. Yield optimization (e.g., 70% for BQ1) requires precise stoichiometry and reaction times (3–4 hours) .
Q. How is the purity of the compound validated during synthesis?
Thin-layer chromatography (TLC) on silica gel plates with cyclohexane:ethyl acetate (2:1) confirms homogeneity. Spectroscopic methods include:
Q. What safety protocols are critical when handling brominated quinazolinones?
- Use PPE (gloves, lab coat, goggles) and work in a fume hood.
- Avoid inhalation/skin contact; brominated compounds may exhibit acute toxicity (H302, H312, H332 per GHS classification).
- Follow SDS guidelines for disposal and storage (e.g., stable at room temperature, away from oxidizers) .
Advanced Research Questions
Q. How can structural modifications enhance the compound’s anticancer activity?
Introducing urea/thiourea groups at the quinazolinone scaffold’s 1-position improves solubility and target affinity. For example, molecular docking against TNF-α converting enzyme (TACE) predicts binding interactions, while in vitro assays (e.g., MDA-MB-231 cell line) evaluate dose-dependent cytotoxicity. Analogue SS-04 showed significant cell viability reduction at low concentrations .
Q. How should researchers address contradictory biological activity data across studies?
- Variable analysis : Compare cell lines (e.g., tumor vs. non-tumor), assay conditions (e.g., incubation time, serum content), and substituent effects.
- Statistical validation : Use one-way ANOVA (e.g., GraphPad Prism) to assess significance. For instance, SS-02 exhibited activity only at the lowest dose, while SS-04 showed consistent inhibition .
- Mechanistic studies : Probe off-target effects (e.g., apoptosis vs. necrosis) via flow cytometry or Western blotting.
Q. What strategies mitigate low yields or side reactions during synthesis?
- Optimization : Adjust reflux time (≤4 hours), temperature (80–100°C), and molar ratios (1:1 for oxazinone:amino reagent).
- Side reaction control : Monitor byproducts via TLC; recrystallization in ethanol removes impurities.
- Catalyst screening : Explore Lewis acids (e.g., ZnCl₂) to accelerate cyclization .
Q. How is the compound’s reactivity exploited in organic synthesis?
The bromine atom at position 6 enables cross-coupling reactions (e.g., Suzuki-Miyaura with aryl boronic acids) to generate diversified derivatives. The acetic acid moiety facilitates esterification or amidation for prodrug development .
Methodological Considerations
Q. What analytical techniques characterize the compound’s stability?
Q. How are structure-activity relationships (SAR) systematically studied?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
